Hexa(methoxymethyl)melamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Coatings and Plastics Production

Scientific Field: Industrial Chemistry

Application Summary: HMMM is commonly used as a crosslinking agent in the production of coatings and plastics.

Methods of Application: HMMM is produced via the reaction of melamine with formaldehyde and excess methanol, with the latter also acting as a solvent for the reaction.

Results or Outcomes: The use of HMMM in coatings and plastics has been associated with acute toxic effects on daphnia.

Tire Manufacturing

Application Summary: HMMM is used as a crosslinking agent in the manufacture of tires.

Results or Outcomes: Runoff from roads has been identified as a vector for the transport of HMMM into urban surface waters.

Fillers

Application Summary: HMMM is used as a filler in various industrial applications.

Results or Outcomes: The use of HMMM as a filler contributes to the physical properties of the final product.

Molecular Biology & Functional Genomics

Scientific Field: Molecular Biology

Application Summary: HMMM is used in various applications in molecular biology and functional genomics.

Results or Outcomes: The use of HMMM in molecular biology and functional genomics contributes to the understanding of gene function and the biological processes they regulate.

High Production Volume (HPV) Challenge Program

Scientific Field: Environmental Science

Application Summary: Due to its widespread use, HMMM was included as a compound of interest in the “High Production Volume (HPV) Challenge Program” established by the U.S.

Results or Outcomes: There have been sporadic reports of HMMM being detected in surface waters around the globe.

Resins

Application Summary: HMMM is used as a crosslinking agent in resins.

Results or Outcomes: The use of HMMM in resins contributes to the physical properties of the final product.

Hexa(methoxymethyl)melamine is a hexa-functional crosslinking agent primarily utilized in the production of coatings, plastics, and rubber items. As a member of the melamine formaldehyde resin family, it is particularly known for enhancing the mechanical properties of materials through crosslinking. The compound is synthesized from melamine and formaldehyde, with methanol acting as both a reactant and solvent during the process. Due to its unique structure, it can form a networked polymer matrix that provides improved hardness, flexibility, and chemical resistance to various applications .

Hexa(methoxymethyl)melamine primarily undergoes crosslinking reactions with hydroxyl (-OH) and carboxyl (-COOH) functional groups found in polymers. These reactions are generally acid-catalyzed and result in the formation of acetal or ether linkages between the hexa(methoxymethyl)melamine and polymer chains. The degree of crosslinking and the resulting material properties can be influenced by several factors, including the concentration of hexa(methoxymethyl)melamine, type of catalyst used, reaction temperature, and duration .

The synthesis of hexa(methoxymethyl)melamine typically involves two main steps:

- Initial Reaction: Melamine is reacted with formaldehyde in the presence of methanol under controlled acidic conditions. This step forms hexamethylol melamine.

- Etherification: The hexamethylol melamine undergoes etherification by adding excess methanol to produce hexa(methoxymethyl)melamine. The reaction conditions—such as temperature, pH, and catalyst type—are crucial for determining the properties of the final product .

A typical synthesis method includes:

- Mixing hexamethylol melamine with methanol (in a molar ratio of 1:3 to 1:5.9).

- Carrying out polymerization under acid catalysis (pH 2-5).

- Adding further methanol for etherification after achieving a certain molecular weight.

- Neutralizing with alkali and performing reduced pressure distillation to remove excess formaldehyde and water .

Hexa(methoxymethyl)melamine is widely used across various industries due to its excellent crosslinking properties:

- Coatings: Enhances durability and chemical resistance in paints and varnishes.

- Rubber Products: Improves adhesion between rubber components in tires.

- Plastics: Used in formulations for automotive parts and household items.

- Adhesives: Acts as a hardener in adhesive formulations .

Interaction studies have shown that hexa(methoxymethyl)melamine engages with various polymers during crosslinking reactions. It has been observed to interact effectively with acrylic polyols, enhancing their mechanical properties through crosslinking mechanisms. Additionally, its role as a vulcanizing agent in rubber production has been explored, particularly regarding its impact on adhesion between rubber and metal substrates .

Hexa(methoxymethyl)melamine shares similarities with other melamine-based compounds but possesses unique characteristics that set it apart:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Hexamethylol Melamine | Precursor to hexa(methoxymethyl)melamine | Lacks etherification; primarily a monomer |

| Melamine Formaldehyde Resin | Thermosetting resin used in adhesives | More rigid; less flexible than hexa(methoxymethyl)melamine |

| Hexa(ethoxymethyl)melamine | Similar structure but uses ethyl groups | Different solubility properties compared to hexa(methoxymethyl)melamine |

| Urea Formaldehyde Resin | Used in similar applications but less durable | Generally weaker mechanical properties |

Hexa(methoxymethyl)melamine's unique ability to form flexible yet durable networks makes it particularly advantageous in applications requiring both strength and resilience .

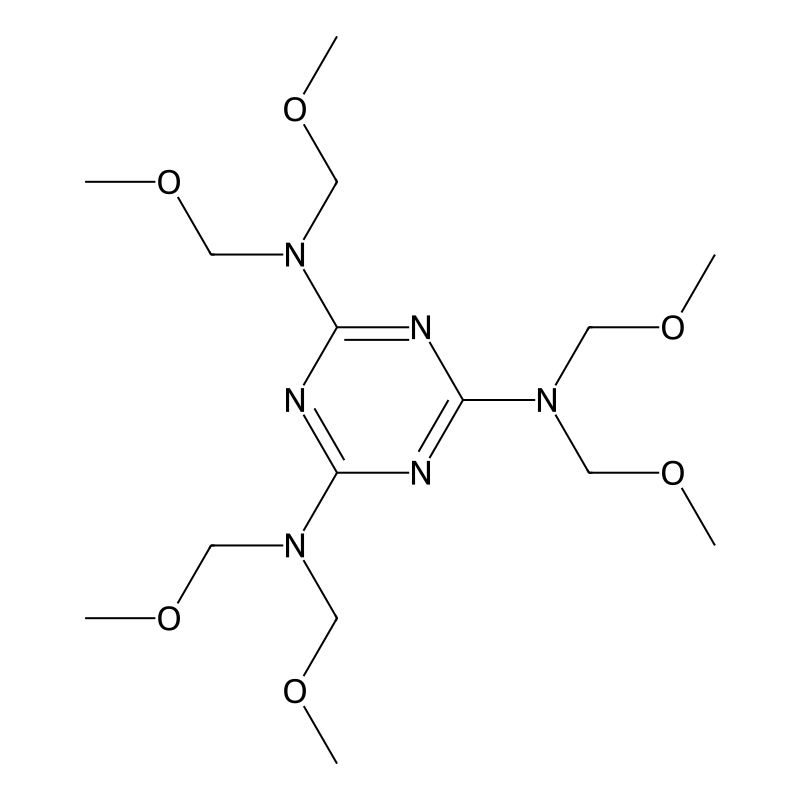

Hexa(methoxymethyl)melamine (HMMM) features a 1,3,5-triazine core substituted with six methoxymethyl (-CH$$2$$OCH$$3$$) groups, yielding the molecular formula C$${15}$$H$${30}$$N$$6$$O$$6$$ . The triazine ring’s aromaticity confers structural rigidity, while the methoxymethyl substituents enable crosslinking via nucleophilic reactions. Each nitrogen atom in the triazine ring is bonded to two methoxymethyl groups, creating a symmetrical arrangement that enhances thermal stability and reactivity .

Key functional groups include:

- Methoxymethyl ethers: Serve as reactive sites for acid-catalyzed crosslinking.

- Tertiary amines: Participate in hydrogen bonding with hydroxyl or carboxyl groups in polymers.

- Aromatic triazine: Provides electronic stability and resistance to hydrolysis .

The molecule’s symmetry facilitates uniform crosslinking in polymer matrices, critical for applications in coatings and adhesives .

Synthetic Pathways: Melamine-Formaldehyde-Methanol Reaction Mechanisms

HMMM synthesis occurs in two stages:

Stage 1: Methylolation

Melamine reacts with formaldehyde under alkaline conditions (pH 7.5–9.0) to form hexakis(hydroxymethyl)melamine (HHMM):

$$

\text{Melamine} + 6\ \text{HCHO} \xrightarrow{\text{pH } \geq 7.5} \text{HHMM}

$$

This step involves sequential nucleophilic attacks by formaldehyde on melamine’s amine groups, forming methylol (-CH$$_2$$OH) intermediates .

Stage 2: Etherification

HHMM undergoes methanol etherification under acidic catalysis (e.g., sulfonic acids) to replace hydroxyl groups with methoxy groups:

$$

\text{HHMM} + 6\ \text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{HMMM} + 6\ \text{H}2\text{O}

$$

Excess methanol drives the reaction to completion, minimizing residual hydroxyl groups that could cause premature polymerization .

Catalytic Systems in HMMM Production: Acidic vs. Alkaline Conditions

Catalysts critically influence reaction efficiency and product purity:

Sulfonic acids (e.g., p-toluenesulfonic acid) are preferred for etherification due to their strong proton-donating capacity and compatibility with methanol . Alkaline conditions are limited to the initial methylolation phase to avoid side reactions such as methylene bridge formation .

Polymerization Control: Molecular Weight Optimization Strategies

Controlling HMMM’s molecular weight ensures consistent crosslinking performance:

Key Parameters:

- Temperature: Elevated temperatures (80–120°C) accelerate etherification but risk undesired self-condensation .

- Catalyst Concentration: 0.5–2.0 wt% sulfonic acid balances reaction speed and byproduct formation .

- Methanol Excess: A 6:1 molar ratio of methanol to HHMM ensures complete etherification .

Strategies to Prevent Premature Polymerization:

Purity

Physical Description

XLogP3

Exact Mass

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 147 of 622 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 475 of 622 companies with hazard statement code(s):;

H319 (93.68%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Plastic material and resin manufacturing

Rubber product manufacturing

Synthetic rubber manufacturing

1,3,5-Triazine-2,4,6-triamine, N2,N2,N4,N4,N6,N6-hexakis(methoxymethyl)-: ACTIVE